Drotin; Isodihydroperparine hydrochloride; NOSH-BRA; No-Spa

Description

Contextualization within Spasmolytic Agent Research

Spasmolytic agents are a class of drugs that relieve or prevent spasms of smooth muscle, which are found in the walls of hollow organs like the intestines, uterus, and blood vessels. Research in this area is driven by the need for effective treatments for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS), renal colic, and dysmenorrhea. patsnap.compacehospital.com Drotaverine hydrochloride is a direct-acting smooth muscle relaxant. pediatriconcall.comresearchgate.net Its mechanism of action distinguishes it from other spasmolytics, as it does not possess anticholinergic effects, which can lead to a range of side effects. researchgate.netwikipedia.org

The primary mechanism of drotaverine hydrochloride involves the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. patsnap.comnih.govdrugbank.com This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compediatriconcall.com Elevated cAMP levels, in turn, trigger a cascade of events that result in the relaxation of smooth muscle cells. patsnap.comnih.gov This targeted action allows for the alleviation of spasms without interfering with the autonomic nervous system. wikipedia.org Research has also suggested that drotaverine may have minor calcium channel blocking properties, which could contribute to its spasmolytic effect. pediatriconcall.comnih.gov

Structural Classification and Historical Perspective of Benzylisoquinoline Derivatives

Drotaverine hydrochloride belongs to the benzylisoquinoline class of alkaloids, a large and diverse group of plant-derived secondary metabolites. pacehospital.comnih.govrsc.org This class is characterized by a core structure of a benzyl (B1604629) group attached to an isoquinoline (B145761) skeleton. Benzylisoquinoline alkaloids are known for their wide range of pharmacological activities, including analgesic, antimicrobial, and spasmolytic properties. researchgate.netfrontiersin.org

Historically, the study of benzylisoquinoline alkaloids has been a cornerstone of natural product chemistry. Papaverine (B1678415), another member of this class, was one of the first to be recognized for its spasmolytic properties. nih.govdrugbank.com Drotaverine is structurally related to papaverine but exhibits more potent antispasmodic activity. pacehospital.comnih.govdrugbank.com The development of drotaverine represents a synthetic advancement in this class, aiming for enhanced efficacy and a more specific mechanism of action. The synthesis of drotaverine typically involves multi-step chemical processes starting from precursors like pyrocatechol (B87986) or 3,4-dihydroxytoluene. guidechem.comgoogle.com

Scope and Significance of Drotaverine Hydrochloride in Modern Pharmaceutical Science

In contemporary pharmaceutical science, drotaverine hydrochloride holds significance due to its well-defined mechanism of action and its utility in treating various spastic conditions. pacehospital.comdrugbank.com Its application spans across gastrointestinal disorders, biliary dyskinesia, and urological conditions characterized by smooth muscle spasms. nih.govdrugbank.com

Ongoing research continues to explore the full therapeutic potential of drotaverine hydrochloride. For instance, studies have investigated its efficacy in alleviating pain associated with irritable bowel syndrome and in the management of labor. nih.govijbcp.com Furthermore, its role as a PDE4 inhibitor has opened up avenues for investigating its potential in other therapeutic areas, as PDE4 is implicated in various cellular processes. nih.govdrugbank.com The pharmacokinetic profile of drotaverine has been studied, revealing variable oral bioavailability. nih.govnih.gov It is primarily metabolized in the liver and excreted in feces and urine. nih.govdrugbank.com

Detailed Research Findings

Pharmacokinetic Properties of Drotaverine Hydrochloride

| Parameter | Value | Reference |

| Oral Bioavailability | 24.5% - 91% (highly variable) | nih.govnih.gov |

| Time to Peak Plasma Concentration (Tmax) | ~1 to 3 hours | efda.gov.et |

| Protein Binding | 80% - 95% | efda.gov.et |

| Volume of Distribution | 193 - 195 L | efda.gov.et |

| Elimination Half-Life | 7 - 12 hours | efda.gov.et |

| Metabolism | Extensive hepatic first-pass metabolism | nih.govefda.gov.et |

| Excretion | Primarily in feces (~67%) and urine (~20%) | nih.govdrugbank.com |

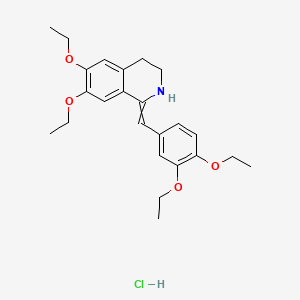

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLYOLJRKJYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

985-12-6 | |

| Record name | Drotaverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=985-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Chemical Derivation Studies of Drotaverine Hydrochloride

Established Synthetic Pathways for Drotaverine Hydrochloride

Condensation reactions are central to the formation of drotaverine hydrochloride's molecular backbone. A primary and critical step is the condensation of 3,4-diethoxyphenylacetic acid with 3,4-diethoxyphenylethylamine. google.comgoogle.com This reaction forms an amide linkage, creating N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide (also referred to as ethoxyamide), which is the direct precursor for the subsequent cyclization step. google.comgoogle.comgoogle.com The reaction is typically carried out by heating the two intermediates, sometimes in a solvent like o-xylene, to drive off water and facilitate amide bond formation. google.comgoogle.com

Another foundational condensation reaction occurs at the very beginning of the synthesis, involving the reaction of pyrocatechol (B87986) with diethyl sulfate (B86663) in an alkaline medium to produce ortho-diethoxybenzene (ODEB), a key starting material. google.com

Table 1: Key Condensation Reactions in Drotaverine Synthesis

| Reactant 1 | Reactant 2 | Product | Purpose |

|---|---|---|---|

| 3,4-Diethoxyphenylacetic Acid | 3,4-Diethoxyphenylethylamine | N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide | Forms the core amide backbone of the molecule google.comgoogle.com |

To generate the necessary precursors, ortho-diethoxybenzene undergoes a chloromethylation reaction. This process introduces a chloromethyl group onto the benzene (B151609) ring, typically using reagents such as paraformaldehyde (paraform) or formalin and hydrogen chloride in a solvent like trichloroethylene. google.comgoogle.com The product of this step is diethoxybenzyl chloride. google.com

Following chloromethylation, a cyanidation step is performed. The diethoxybenzyl chloride is reacted with a cyanide source, such as sodium cyanide, to replace the chlorine atom with a cyano group. google.com This reaction yields diethoxyphenylacetonitrile (also called diethoxynitrile), a pivotal intermediate from which both diethoxyphenylacetic acid and diethoxyamine (B14619924) can be derived. google.comgoogle.comgoogle.com Some modern synthetic approaches aim to avoid the use of highly toxic cyanides. guidechem.comgoogle.com

The formation of the isoquinoline (B145761) ring system is achieved through a cyclization reaction. The previously synthesized N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide is treated with a dehydrating and cyclizing agent, most commonly phosphorus oxychloride (POCl₃). google.comgoogle.comgoogle.com This step, known as the Bischler-Napieralski reaction, results in the formation of a 3,4-dihydroisoquinoline (B110456) intermediate.

In some synthetic pathways, a subsequent dehydrogenation step is employed to introduce a double bond, yielding the final drotaverine base. google.com This can be achieved using a catalyst such as Raney nickel. google.com However, some methods avoid this dehydrogenation stage as it can lead to the formation of by-products like drotaveraldine, which complicates purification. google.com The synthesis is typically concluded by treating the drotaverine base with hydrochloric acid in a suitable solvent to precipitate the final drotaverine hydrochloride salt. google.com

Precursor Chemistry in Drotaverine Hydrochloride Synthesis

The efficiency and viability of drotaverine hydrochloride synthesis are highly dependent on the successful preparation of its key precursors. The chemistry revolves around building and functionalizing diethoxy-substituted benzene rings.

Ortho-diethoxybenzene (ODEB) is the foundational raw material for the entire synthesis. google.com It is typically prepared by the ethylation of pyrocatechol using diethyl sulfate in an alkaline solution. google.com The ODEB molecule contains the 1,2-diethoxybenzene (B166437) moiety that will ultimately form both the 6,7-diethoxy part of the isoquinoline ring and the 3,4-diethoxy part of the benzylidene group in the final drotaverine structure. Its primary role in the synthesis is to serve as the substrate for chloromethylation, initiating the sequence that leads to the key intermediates. google.comgoogle.com Alternative routes have explored Friedel-Crafts acylation of ODEB to bypass the cyanidation step. google.com

Diethoxyphenylacetic acid and diethoxyamine represent the two critical building blocks that are joined together in the main condensation step. google.comgoogle.com Both of these intermediates are commonly synthesized from the precursor diethoxyphenylacetonitrile. google.comgoogle.com

3,4-Diethoxyphenylacetic Acid is produced by the hydrolysis of diethoxyphenylacetonitrile. This is typically achieved by heating the nitrile with a strong base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the final carboxylic acid product. google.com

3,4-Diethoxyphenylethylamine (or diethoxyamine) is also derived from diethoxyphenylacetonitrile, but through a reduction reaction. The nitrile group is reduced to a primary amine, a process that can be accomplished via catalytic hydrogenation. guidechem.com

The separate synthesis of these two intermediates from a common precursor, followed by their condensation, is a convergent approach that defines the established pathway for producing drotaverine hydrochloride. google.comgoogle.com

Table 2: Key Compounds in Drotaverine Hydrochloride Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Drotaverine Hydrochloride | C₂₄H₃₁NO₄ · HCl | Final Product |

| Pyrocatechol | C₆H₆O₂ | Starting material for ODEB google.com |

| Ortho-diethoxybenzene (ODEB) | C₁₀H₁₄O₂ | Key precursor for functionalization google.com |

| Diethoxybenzyl chloride | C₁₁H₁₅ClO₂ | Intermediate after chloromethylation google.com |

| Diethoxyphenylacetonitrile | C₁₂H₁₅NO₂ | Common precursor for acid and amine google.com |

| 3,4-Diethoxyphenylacetic Acid | C₁₂H₁₆O₄ | Key fragment for condensation google.comgoogle.com |

| 3,4-Diethoxyphenylethylamine | C₁₂H₁₉NO₂ | Key fragment for condensation google.comgoogle.com |

| N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide | C₂₄H₃₃NO₄ | Amide precursor for cyclization google.com |

| Phosphorus Oxychloride | POCl₃ | Cyclizing Agent google.comgoogle.com |

Optimization of Drotaverine Hydrochloride Synthetic Processes

Efficiency Enhancements in Drotaverine Hydrochloride Production

Another novel approach focuses on the preparation of a key intermediate, 3,4-diethoxyphenylacetic acid. This process involves a Friedel-Crafts acylation reaction followed by a hydrogenation reaction. This method results in a high molar yield for the intermediate (86%) with a purity of 98%. The subsequent steps lead to the final Drotaverine hydrochloride product with a yield of 85.4% and a purity of 99% google.com.

Further process refinements have been detailed, outlining specific reaction conditions for steps like chloromethylation, cyanidation, and cyclization. For instance, a method involving the chloromethylation of ortho-diethoxybenzene and subsequent steps under controlled temperatures and reaction times has been developed to ensure a high yield of the target compound google.com. These optimized processes represent a move towards more economical and environmentally friendly production of Drotaverine hydrochloride.

| Improvement Area | Description of Enhancement | Reported Outcome | Reference |

|---|---|---|---|

| Process Route | A multi-step synthesis starting from dopamine (B1211576) hydrochloride, avoiding hazardous conditions. | Overall yield of 60.4%. Suitable for industrial production. | cjph.com.cn |

| Intermediate Synthesis | Novel process for preparing 3,4-diethoxyphenylacetic acid via Friedel-Crafts acylation and hydrogenation. | Intermediate yield of 86% with 98% purity; Final product yield of 85.4% with 99% purity. | google.com |

| Reaction Conditions | Controlled chloromethylation of ortho-diethoxybenzene followed by cyanidation and cyclization. | High yield of the final compound. | google.com |

Purity Profile of Synthesized Drotaverine Hydrochloride

The purity of synthesized Drotaverine hydrochloride is a critical parameter, and its assessment is primarily conducted using stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. These analytical methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are precise, accurate, and specific for the quantification of Drotaverine hydrochloride and its potential impurities or degradation products nih.govprimescholars.com.

Validation of these analytical methods involves assessing several key parameters. Linearity is established by preparing solutions at multiple concentration levels, typically ranging from 40% to 180% of the standard concentration, and demonstrating a direct proportional relationship with the analytical response sphinxsai.com. Precision is evaluated by repeatedly analyzing the same sample to check the closeness of the results, with the relative standard deviation (RSD) for impurities and the active ingredient being within acceptable limits (e.g., RSD within 2.6%) nih.gov. Accuracy is confirmed by spiking the sample with known amounts of impurities and calculating the percentage of recovery nih.gov.

Forced degradation studies are a crucial part of establishing the purity profile. The drug substance is subjected to stress conditions such as acid hydrolysis (e.g., 1M HCl), base hydrolysis (e.g., 1M NaOH), oxidation (e.g., 2.5% v/v H2O2), thermal stress, and photolytic conditions sphinxsai.comasianpubs.org. The resulting degradation products are then separated from the parent drug using the HPLC method, demonstrating the stability-indicating power of the assay. For example, under basic conditions, three degradation products were identified with distinct retention times from the main Drotaverine hydrochloride peak asianpubs.org. The peak purity test confirms that the Drotaverine peak is homogenous and pure in all stressed samples, with a mass balance often found to be greater than 98% nih.gov.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C8 YMC (150 × 4.6 mm i.d., 5 µm) sphinxsai.com | XTerra RP18 (150 × 4.6 mm, 5 μm) nih.gov | C8 Phenomenex (250 mm × 4.6 mm) asianpubs.org |

| Mobile Phase | 0.2% formic acid (v/v): methanol (B129727) (55:45) sphinxsai.com | Gradient of 0.02 M KH2PO4 buffer (pH 3.0) and acetonitrile (B52724) nih.gov | Methanol: 0.05 M KH2PO4 (pH 3.5) (55:45 v/v) asianpubs.org |

| Flow Rate | 1.0 ml/min sphinxsai.com | 1.0 ml/min nih.gov | 1.0 ml/min asianpubs.org |

| Detection Wavelength | 300 nm sphinxsai.com | 230 nm nih.gov | 241 nm asianpubs.org |

| Retention Time (Drotaverine HCl) | ~5.2 mins sphinxsai.com | ~7.36 mins nih.gov | ~8.71 mins asianpubs.org |

| Parameter | Methodology | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Forced degradation studies (acid, base, oxidative, thermal, photolytic stress). | The method must resolve the drug from degradation products and excipients. | nih.govasianpubs.org |

| Linearity | Analysis of at least five concentrations across a specified range. | Correlation coefficient (r²) > 0.999. | nih.govsphinxsai.com |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <2%). | nih.gov |

| Accuracy | Recovery studies by spiking known amounts of impurities or drug into a placebo matrix. | Mean recovery should be within 98-102%. | nih.gov |

| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio or standard deviation of the response. | The method should be sensitive enough to detect and quantify impurities at specified levels. | researchgate.net |

Molecular Mechanisms of Action of Drotaverine Hydrochloride

Phosphodiesterase Type 4 (PDE4) Inhibition by Drotaverine Hydrochloride

The principal mechanism underlying the spasmolytic effect of drotaverine is its selective inhibition of the phosphodiesterase type 4 (PDE4) enzyme. nih.govpacehospital.comdrugbank.compatsnap.com This enzyme is a critical component in the signaling cascade that governs smooth muscle tone.

The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), which are responsible for the degradation of the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). mdpi.com The PDE4 family, encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. mdpi.com Drotaverine hydrochloride is characterized as a selective inhibitor of this PDE4 family. nih.govpacehospital.comdrugbank.com By specifically targeting PDE4, drotaverine prevents the breakdown of cAMP, a key step in promoting muscle relaxation, without the broad-spectrum effects that would arise from non-selective PDE inhibition. patsnap.comnih.gov While drotaverine is established as a selective PDE4 inhibitor, detailed research specifying its affinity for individual PDE4 isoenzymes (A, B, C, or D) is not extensively documented in current literature. mdpi.com

The inhibition of PDE4 by drotaverine hydrochloride directly leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP). patsnap.compatsnap.comrjptonline.org PDE4 is the enzyme responsible for hydrolyzing cAMP into its inactive form, adenosine monophosphate (AMP). patsnap.com By blocking this enzymatic degradation, drotaverine effectively increases the concentration of cAMP within the smooth muscle cells. rjptonline.org This elevation of cAMP is the central event that initiates a signaling cascade culminating in muscle relaxation. patsnap.com The increased cAMP levels serve to activate downstream effector molecules that shift the cellular balance away from a contractile state. nih.gov

The rise in intracellular cAMP concentration triggers the activation of cAMP-dependent Protein Kinase A (PKA). patsnap.comnih.gov PKA is a key enzyme that, once activated by cAMP, phosphorylates various target proteins within the cell. researchgate.net One of the most critical substrates for PKA in the context of smooth muscle relaxation is the Myosin Light Chain Kinase (MLCK). patsnap.comnih.gov

Smooth muscle contraction is fundamentally dependent on the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC₂₀), a reaction catalyzed by MLCK. nih.gov Activated PKA phosphorylates MLCK, which leads to the inactivation of the kinase. patsnap.com An inactive MLCK is unable to phosphorylate the myosin light chain, thereby preventing the necessary interaction between actin and myosin filaments required for muscle contraction. patsnap.com This disruption of the contractile machinery results in the relaxation of the smooth muscle, which is the clinical basis of drotaverine's spasmolytic effect.

Calcium Channel Modulation by Drotaverine Hydrochloride

In addition to its primary role as a PDE4 inhibitor, drotaverine hydrochloride also exerts its spasmolytic effects through the modulation of calcium channels, specifically by blocking L-type voltage-operated calcium channels (L-VOCCs). researchgate.netnih.govcore.ac.uk This dual mechanism contributes to its enhanced potency as a smooth muscle relaxant compared to agents that only inhibit PDE. nih.gov

Research has demonstrated that drotaverine behaves functionally like an L-VOCC blocker. nih.govcore.ac.uk L-VOCCs are crucial for mediating the influx of extracellular calcium into smooth muscle cells upon membrane depolarization, a critical step for initiating contraction. wikipedia.org In vitro studies on guinea pig tracheal preparations have shown that drotaverine inhibits KCl-induced contractions in a concentration-dependent manner, an effect characteristic of L-VOCC blockers like nifedipine and diltiazem. researchgate.netnih.gov This contrasts with the non-selective PDE inhibitor theophylline, which has no effect on these contractions, indicating that drotaverine's action is distinct from simple PDE inhibition and involves the direct blocking of inward calcium flow. nih.govcore.ac.uk Further studies have confirmed that drotaverine inhibits the replenishment of intracellular calcium stores, a process dependent on influx through L-VOCCs. researchgate.netnih.gov

Table 1: Comparative Effects of Drotaverine and Other Agents on L-VOCC-Associated Functions in Guinea Pig Trachea

| Agent | Class | Inhibition of KCl-Induced Contraction | Inhibition of Inward Ca²⁺ Flux | Inhibition of Ca²⁺ Store Replenishment |

| Drotaverine | PDE4 Inhibitor / Ca²⁺ Channel Blocker | Yes | Yes | Yes |

| Nifedipine | L-VOCC Blocker | Yes | Yes | Yes |

| Diltiazem | L-VOCC Blocker | Yes | Yes | Yes |

| Theophylline | Non-selective PDE Inhibitor | No | No | No |

This table summarizes findings from in vitro functional models, highlighting that drotaverine's actions on calcium influx align with those of established L-VOCC blockers and differ from those of traditional PDE inhibitors like theophylline. researchgate.netnih.govcore.ac.uk

Table 2: Potency of Drotaverine on Smooth Muscle in Different Tissues

| Tissue | Parameter | Value |

| Airway Smooth Muscle | ED₅₀ | 22-44 µM |

| Uterine Smooth Muscle | IC₅₀ | 2.6-5.6 µM |

This table shows the varied potency of drotaverine, which may be related to its binding to L-type calcium channels, causing smooth muscle relaxation. researchgate.net

Regulation of Intracellular Calcium Flux

Drotaverine hydrochloride has been shown to influence intracellular calcium (Ca2+) levels, primarily by functioning as an L-type voltage-operated calcium channel (L-VOCC) blocker. This action is distinct from its primary mechanism as a phosphodiesterase-4 (PDE4) inhibitor.

Research using in-vitro models on guinea pig tracheal smooth muscle demonstrated that drotaverine inhibits KCl-induced contractions in a concentration-dependent manner, similar to established L-VOCC blockers like nifedipine and diltiazem. In contrast, the PDE inhibitor theophylline showed no such effect, indicating that drotaverine's impact on this process is independent of its PDE inhibition and is instead related to blocking the inward flow of Ca2+.

Table 1: Effect of Drotaverine on Intracellular Calcium Flux in Guinea Pig Tracheal Smooth Muscle

| Experimental Model | Agent(s) | Observed Effect | Inferred Mechanism |

|---|---|---|---|

| KCl-induced Contraction | Drotaverine, Nifedipine, Diltiazem | Concentration-dependent inhibition of contraction | Inhibition of inward Ca2+ flow via L-VOCCs |

| KCl-induced Contraction | Theophylline (PDE inhibitor) | No effect on contraction | Lack of inhibition on inward Ca2+ flow |

| L-VOCC-mediated Resting Ca2+ Refill | Drotaverine, L-VOCC Blockers | Inhibited Ca2+ replenishment of depleted intracellular stores | Inhibition of inward Ca2+ flux |

| CaCl2-induced Contraction (in Ca2+-depleted tissue) | Drotaverine | Blunted slope of contraction | Inhibition of inward Ca2+ flow |

Distinction from Anticholinergic Mechanisms

A significant characteristic of drotaverine hydrochloride is that its spasmolytic action is achieved without involving the cholinergic system. Unlike anticholinergic antispasmodics such as dicyclomine, which function by blocking muscarinic acetylcholine (B1216132) receptors, drotaverine acts directly on the smooth muscle. nih.govresearchgate.net

This distinction is crucial, as it means drotaverine is devoid of the typical side effects associated with anticholinergic agents. mtroyal.camdpi.com Animal models have confirmed that no anticholinergic effects are associated with drotaverine. This makes it a suitable alternative for individuals who may be sensitive to anticholinergic medications. nih.gov The mechanism of dicyclomine, for instance, can lead to urinary retention by blocking muscarinic receptors in the bladder, an effect not commonly associated with drotaverine's primary action on phosphodiesterase enzymes. researchgate.net

Table 2: Comparison of Drotaverine and Anticholinergic Antispasmodics

| Feature | Drotaverine Hydrochloride | Anticholinergic Agents (e.g., Dicyclomine) |

|---|---|---|

| Primary Mechanism of Action | Selective phosphodiesterase-4 (PDE4) inhibition | Blocking of muscarinic acetylcholine receptors |

| Target | Direct action on smooth muscle | Parasympathetic nervous system |

| Anticholinergic Side Effects (e.g., dry mouth, blurred vision, urinary retention) | Absent mtroyal.camdpi.com | Present nih.govresearchgate.net |

Other Proposed Molecular Interactions of Drotaverine Hydrochloride

Beyond its primary roles, research has suggested other molecular pathways that may be influenced by drotaverine hydrochloride.

Drotaverine has been shown to activate the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. nih.gov This pathway is a crucial intracellular signal transduction cascade involved in regulating various cellular functions.

The process is initiated by an increase in intracellular cAMP levels. As drotaverine inhibits PDE4, the enzyme that degrades cAMP, it leads to an accumulation of this second messenger. drugbank.com Elevated cAMP activates PKA, which in turn phosphorylates CREB. Phosphorylated CREB can then bind to specific DNA sequences to regulate the transcription of downstream genes. This pathway is known to be involved in processes like neuroprotection and cognitive function. nih.gov Agents that enhance the cAMP signaling pathway, such as PDE inhibitors, have been noted for their potential to reverse deficits in this pathway.

The direct effect of drotaverine hydrochloride on platelet aggregation is not well-established in scientific literature. However, its mechanism as a phosphodiesterase (PDE) inhibitor is relevant to the processes that regulate platelet function. Platelets contain several PDE isoforms, including PDE2, PDE3, and PDE5, which modulate intracellular levels of cAMP and cGMP. nih.gov These cyclic nucleotides are strong inhibitors of platelet function. nih.gov

Therefore, the inhibition of these PDEs can lead to a potent antiplatelet effect. nih.gov For instance, cilostazol, a PDE3 inhibitor, is used clinically as an antiplatelet agent. nih.gov While drotaverine is a selective inhibitor of PDE4, which is not the primary isoenzyme regulating platelet aggregation, its structural relative, papaverine (B1678415) (a non-selective PDE inhibitor), has demonstrated an ability to inhibit platelet aggregation. mdpi.comnih.gov Further research is required to determine if drotaverine itself has any clinically significant direct impact on platelet aggregation.

Pharmacological Investigations of Drotaverine Hydrochloride Preclinical and in Vitro/ex Vivo

Smooth Muscle Relaxant Effects in Isolated Organ Systems

Visceral Smooth Muscle Relaxation Mechanisms

The primary mechanism underlying drotaverine's spasmolytic effect is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). drugbank.compatsnap.com By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP. nih.govpatsnap.com This increase in cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates myosin light chain kinase (MLCK). patsnap.com The phosphorylation renders MLCK inactive, preventing it from facilitating the actin-myosin interaction required for muscle contraction, thereby leading to smooth muscle relaxation. patsnap.com

In addition to its principal PDE4 inhibitory action, drotaverine exhibits a secondary mechanism involving the modulation of calcium ion (Ca2+) channels. patsnap.com In vitro studies have demonstrated that drotaverine possesses properties akin to L-type voltage-operated calcium channel (L-VOCC) blockers. drugbank.comkarger.com It can inhibit the influx of extracellular calcium into smooth muscle cells, a critical step for initiating and maintaining contraction. patsnap.comnih.gov This dual action—increasing intracellular cAMP and reducing intracellular calcium availability—contributes synergistically to its potent spasmolytic properties on visceral smooth muscles. patsnap.com

Airway Smooth Muscle Relaxant Potency and Mediator-Induced Contraction Inhibition

In vitro studies using isolated guinea pig tracheal preparations have confirmed drotaverine's relaxant effects on airway smooth muscle. karger.comnih.gov Research has shown that drotaverine not only relaxes pre-contracted tracheal tissue but also effectively inhibits contractions induced by various spasmogenic mediators, including histamine, methacholine, and potassium chloride (KCl). karger.comnih.gov

The relaxant effects are concentration-dependent. nih.gov Notably, drotaverine demonstrates a significantly higher potency against contractions induced by KCl compared to those induced by histamine or methacholine. karger.comnih.gov This suggests that its L-VOCC blocking activity plays a pronounced role in its effect on airway smooth muscle, as KCl induces contraction primarily through membrane depolarization and subsequent Ca2+ influx via these channels. karger.comunideb.hu This combined PDE4 inhibition and L-VOCC blockade makes drotaverine a more potent airway smooth muscle relaxant than agents like theophylline, which primarily acts as a non-selective PDE inhibitor. karger.comnih.gov

| Mediator | Drotaverine Action | Potency/Efficacy |

| Histamine | Inhibits induced contraction | Concentration-dependent inhibition. nih.gov |

| Methacholine | Inhibits induced contraction | Concentration-dependent inhibition. nih.gov |

| Potassium Chloride (KCl) | Inhibits induced contraction | Significantly higher potency compared to histamine or methacholine-induced contractions, highlighting its L-VOCC blocking effect. karger.comnih.gov |

Uterine Smooth Muscle Contractility Modulation

Drotaverine's spasmolytic action extends to uterine smooth muscle (myometrium). Preclinical studies on isolated rat uterine tissue have demonstrated its ability to modulate contractility. researchgate.netnih.gov The drug effectively reduces the amplitude and frequency of uterine contractions. alfa-chemistry.com This effect is attributed to its dual mechanism of action. By inhibiting PDE4, it increases cAMP levels, promoting relaxation. pacehospital.com Concurrently, its interaction with L-type calcium channels in uterine membranes has been shown to inhibit calcium influx, further contributing to the reduction of myometrial activity. researchgate.netnih.gov This tocolytic effect observed in ex vivo models provides the pharmacological basis for its use in conditions involving uterine smooth muscle spasms.

Effects on Gastrointestinal and Biliary Smooth Muscle Activity

Drotaverine hydrochloride is a potent relaxant of smooth muscle throughout the gastrointestinal (GI) and biliary tracts. alfa-chemistry.comdrugbank.com In vitro and ex vivo studies have shown its efficacy in relieving spasms in various segments of the GI tract, including the colon and duodenum. nih.govpreprints.org Preclinical models have demonstrated that drotaverine can decrease the force of GI contractions. For instance, in studies on horses, drotaverine administration led to a discernible decrease in gastrointestinal motility for up to two hours. preprints.org This direct myotropic relaxant effect is advantageous as it is not associated with the anticholinergic side effects seen with other spasmolytics. walterbushnell.comnih.gov Its action on the biliary system, including the relaxation of the sphincter of Oddi, has also been established, supporting its utility in biliary dyskinesia and colic. alfa-chemistry.comdrugbank.com

Colonic Motility Studies and cAMP-Dependent Pathways

Investigations using human colonic tissue ex vivo have specifically explored drotaverine's relationship with cAMP-dependent signaling pathways. nih.gov While drotaverine alone did not significantly alter the spontaneous, myogenic contractions of isolated colonic muscle strips at standard concentrations, its effects became prominent when the cAMP pathway was activated. nih.gov

In these studies, when smooth muscle relaxation was initiated using forskolin (an adenylate cyclase activator which directly increases cAMP production), the subsequent addition of drotaverine significantly enhanced this relaxation effect. nih.gov This finding confirms that drotaverine's mechanism in the human colon is strongly linked to its role as a PDE4 inhibitor. By preventing the breakdown of cAMP produced by forskolin, drotaverine potentiates the relaxation signal. nih.gov This demonstrates that drotaverine's efficacy is dependent on the activation of the cAMP pathway and that it acts to amplify this specific intracellular signaling cascade to promote colonic smooth muscle relaxation. nih.govnih.gov

Comparative Pharmacological Profiles with Related Spasmolytics

Drotaverine is a structural analogue of papaverine (B1678415) but exhibits a distinct and more potent pharmacological profile. drugbank.compacehospital.com In various preclinical and in vitro models, drotaverine consistently demonstrates greater antispasmodic activity than papaverine. nih.gov

The primary distinction lies in its selectivity. Drotaverine is a selective inhibitor of PDE4, the predominant phosphodiesterase isoenzyme in smooth muscle cells. drugbank.comoup.com In contrast, papaverine is a non-selective PDE inhibitor. This selectivity contributes to drotaverine's focused action on smooth muscle with a reduced likelihood of off-target effects. alfa-chemistry.com

Furthermore, when compared to theophylline, another PDE inhibitor, drotaverine has been shown to be a more potent relaxant of airway smooth muscle. karger.comnih.gov Unlike theophylline, drotaverine's efficacy is enhanced by its additional L-type calcium channel blocking properties, a mechanism not shared by theophylline. nih.govnih.gov Studies on isolated guinea pig trachea showed that theophylline was the least potent relaxant and was ineffective on mediator-induced contractions in physiologically relevant concentrations. nih.gov

Compared to anticholinergic spasmolytics like hyoscyamine and dicyclomine, drotaverine's key advantage is its lack of anticholinergic effects, thereby avoiding common side effects such as dry mouth, blurred vision, and tachycardia. walterbushnell.comwikipedia.org

| Compound | Primary Mechanism of Action | Selectivity | L-Type Ca2+ Channel Blocking | Anticholinergic Effects |

| Drotaverine | PDE4 Inhibition drugbank.com | Selective for PDE4 drugbank.com | Yes (allosteric) drugbank.com | No wikipedia.org |

| Papaverine | Non-selective PDE Inhibition unideb.hu | Non-selective unideb.hu | Yes core.ac.uk | No |

| Theophylline | Non-selective PDE Inhibition nih.gov | Non-selective nih.gov | No nih.gov | No |

| Hyoscyamine | Muscarinic Receptor Antagonist | N/A | No | Yes walterbushnell.com |

Cytostatic and Antiproliferative Effects in Human Cell Lines

Drotaverine hydrochloride has demonstrated cytostatic and antiproliferative properties in various human tumor cell lines. Investigations reveal that drotaverine can act as a cytostatic compound, primarily inhibiting cell proliferation rather than inducing widespread cytotoxicity. pacehospital.com Its mechanism is linked to the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). drugbank.com Elevated cAMP levels have been associated with the regulation of cell growth, and PDE4 inhibitors are being explored as potential anticancer agents. drugbank.com

In preclinical in vitro studies, drotaverine has been evaluated against several human cancer cell lines. Using sulforhodamine B (SRB) assays, its efficacy was quantified by determining the EC₅₀ values, which represent the concentration required to inhibit 50% of cell growth. Notably, the compound showed activity against colorectal carcinoma cells (HT-29) with an EC₅₀ value as low as 3.0 μM. pacehospital.com Further analysis through flow cytometry and annexin V-FITC/PI assays indicated that drotaverine's primary effect is cytostatic. pacehospital.com Observations also pointed to a slight G1/G0 arrest in the cell cycle of treated cells after 24 hours. pacehospital.com These findings underscore the compound's potential as an antiproliferative agent. pacehospital.comdrugbank.com

| Cell Line | Cancer Type | Assay | EC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| HT-29 | Human Colorectal Carcinoma | SRB | 3.0 | pacehospital.com |

Effects on Vascular Smooth Muscle Tone

Drotaverine hydrochloride exhibits significant effects on vascular smooth muscle, primarily manifesting as vasodilation and relaxation. This activity is attributed to its dual mechanism of action: inhibition of the phosphodiesterase 4 (PDE4) enzyme and blockade of L-type voltage-operated calcium channels (L-VOCC). walterbushnell.compreprints.org The inhibition of PDE4 increases intracellular levels of cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation. preprints.org Concurrently, its properties as a calcium channel blocker reduce the influx of calcium ions necessary for muscle contraction. preprints.org

Ex vivo studies on isolated guinea pig tracheal preparations, which serve as a model for smooth muscle response, have shown that drotaverine is a more potent relaxant than theophylline. walterbushnell.com It not only relaxes precontracted smooth muscle but also effectively inhibits contractions induced by agents like potassium chloride (KCl). walterbushnell.com Its potency against KCl-induced contractions was notably higher than against those induced by histamine or methacholine, a characteristic it shares with the L-VOCC blocker nifedipine. walterbushnell.com

Experimental studies on the thoracic aorta precontracted with phenylephrine further quantify its dilatatory activity. Drotaverine demonstrated a concentration-dependent spasmolytic effect, with a maximum value recorded at a concentration of 10⁻² mol/l. medicoverhospitals.in

| Parameter | Concentration Range (mol/l) | EC₅₀ (mol/l) | Maximum Effect Concentration (mol/l) | Reference |

|---|---|---|---|---|

| Dilatatory Activity on Thoracic Aorta | 10⁻¹⁰ to 10⁻² | 1.63×10⁻⁸ ± 0.39×10⁻⁸ | 10⁻² | medicoverhospitals.in |

Studies on Gastrointestinal Motility (Non-Inhibitory Concentrations)

The primary pharmacological action of drotaverine on the gastrointestinal (GI) tract is spasmolytic, meaning it inhibits smooth muscle spasms. drugbank.comwalterbushnell.com This effect is well-documented and forms the basis of its clinical use in conditions like irritable bowel syndrome (IBS). walterbushnell.comalfa-chemistry.com However, research into its effects at non-inhibitory concentrations reveals a more nuanced mechanism of action.

An ex-vivo study on human colon samples found that drotaverine, at concentrations ranging from 10⁻⁹ to 10⁻⁵ M, did not modify spontaneous, myogenic contractions induced by isometric stretch. nih.gov This suggests that at these levels, it does not inhibit baseline smooth muscle activity. However, the study also demonstrated that drotaverine (10⁻⁶–10⁻⁵ M) significantly enhanced smooth muscle relaxation when the cAMP-dependent pathway was activated by forskolin. nih.gov This indicates that even at concentrations that are not directly inhibitory, drotaverine can potentiate relaxation signals within the colonic smooth muscle. nih.gov

In contrast, preclinical studies in animal models using therapeutic doses typically show a clear inhibitory effect. For instance, in a study on resting horses, drotaverine administration led to a decrease in gastrointestinal tract contractions for a period of two hours. preprints.orgresearchgate.net This aligns with its known role as a smooth muscle relaxant used to treat spastic and motility disorders. walterbushnell.com

Neuroprotective Potential in Preclinical Models

Emerging preclinical evidence suggests that drotaverine hydrochloride may possess neuroprotective properties. This potential is largely linked to its action as a phosphodiesterase 4 (PDE4) inhibitor. alfa-chemistry.com PDE4 inhibitors are known to modulate cyclic adenosine monophosphate (cAMP) signaling, a key pathway involved in memory, cognition, and inflammation. alfa-chemistry.com Preclinical models have shown that PDE4 inhibitors can exert both neuroprotective and anti-inflammatory effects. alfa-chemistry.com

In a study involving mice, drotaverine administered at various doses was found to increase neurotransmitter levels in the brain, an effect associated with improvements in learning and memory. alfa-chemistry.com

Furthermore, drotaverine is structurally related to papaverine, another isoquinoline (B145761) derivative that has been investigated for its neurological effects. drugbank.com Papaverine has demonstrated neuroprotective activity in preclinical models of Parkinson's disease. Specifically, it was shown to inhibit the activation of the NLRP3 inflammasome, a key component of the neuroinflammatory response, thereby reducing microglial activation and neuronal cell death in a mouse model. Given the structural and mechanistic similarities, particularly the role of PDE inhibition, these findings suggest a plausible avenue for drotaverine's neuroprotective potential.

Preclinical and in Vitro Pharmacokinetic Research on Drotaverine Hydrochloride

Absorption Characteristics in Preclinical Models

Studies in preclinical models indicate that drotaverine is well absorbed following oral administration. Research involving radiolabeled drotaverine ([14C]-drotaverine) in mice demonstrated good absorption after both oral and subcutaneous delivery. nih.govsemanticscholar.org Autoradiography studies in mice showed that after intravenous administration, the compound rapidly penetrates all organs. nih.govsemanticscholar.orgresearchgate.net In the initial hours post-administration, the concentration of drotaverine was notably higher in the intestinal wall compared to other tissues, further supporting efficient absorption from the gastrointestinal tract. nih.govsemanticscholar.org

The absorption of drotaverine from the intestinal system has been characterized as rapid in preclinical studies. Research utilizing an in vivo loop technique in rats specifically identified the jejunum as a site of rapid absorption. Further evidence from studies in mice shows a high concentration of drotaverine in the intestinal wall within the first few hours of administration, which is indicative of a swift uptake process from the gut into the systemic circulation. nih.govsemanticscholar.orgresearchgate.net

Distribution Patterns and Tissue Penetration

In vitro data indicates that drotaverine hydrochloride exhibits a high degree of binding to plasma proteins. The extent of this binding for drotaverine and its metabolites is reported to be in the range of 80% to 95%. This significant interaction with plasma proteins is a key determinant of the drug's pharmacokinetic profile, influencing its distribution and availability to target tissues.

Table 1: Plasma Protein Binding of Drotaverine

| Compound | Binding Percentage |

|---|

Evidence from preclinical models suggests that drotaverine is capable of crossing the blood-brain barrier (BBB). A study investigating the effects of drotaverine in a mouse model of Alzheimer's disease found that intraperitoneal administration led to the amelioration of cognitive impairments and modulated the levels of brain neurotransmitters. nih.gov These centrally mediated effects strongly imply that the compound penetrates the BBB to reach the central nervous system and exert its action. nih.gov

Metabolic Pathways and Biotransformation

Drotaverine hydrochloride undergoes significant biotransformation before its elimination from the body. Preclinical studies, primarily in rodent models, have elucidated the key metabolic pathways involved in its breakdown.

Hepatic Metabolism of Drotaverine Hydrochloride

The liver is the principal site for the metabolism of drotaverine. nih.gov In vivo studies in rats have identified several major metabolites resulting from hepatic biotransformation. The primary metabolic processes involve desethylation and the formation of drotaveraldine.

Key metabolites identified in preclinical rat studies include:

4'-desethyl-drotaverine

6-desethyl-drotaverine

Drotaveraldine

4'-desethyl-drotaveraldine nih.govdrugbank.com

Following their initial formation, these metabolites undergo further conjugation, specifically glucuronidation, which facilitates their subsequent excretion. nih.govdrugbank.com

Excretion of Metabolites

Preclinical research demonstrates that the metabolites of drotaverine are predominantly excreted into the bile. nih.govdrugbank.com Studies in rats have confirmed that all major metabolites appear in the bile in a conjugated form, primarily as glucuronides. nih.govdrugbank.comresearchgate.net Among the identified metabolites, 4'-desethyl-drotaveraldine was found to be the most prevalent metabolite eliminated through the biliary route in rats. nih.govdrugbank.com Unchanged drotaverine is generally not detectable in the bile, except when administered at doses significantly exceeding the therapeutic range.

Excretion Pathways and Clearance Rates

The elimination of drotaverine hydrochloride and its metabolites from the body occurs through multiple pathways, with biliary excretion being the most significant route identified in preclinical models.

Renal and Biliary Elimination Profiles

Animal studies have consistently shown that drotaverine is mainly excreted via the hepatobiliary system. drugbank.com

In a study using radiolabeled drotaverine in mice, a significant portion of the administered dose was recovered in the feces, indicating substantial biliary excretion. drugbank.com Over a 96-hour observation period, approximately 67% of the administered radioactivity was found in the stools, while 20% was eliminated in the urine. drugbank.com A more direct measurement in the same study showed that 60% of the dose was collected in the bile within just 5 hours. drugbank.com

Similarly, research in rats highlighted the predominance of biliary elimination. Following intravenous administration, 67% of the dose was detected in the bile. researchgate.net After oral administration in rats, 31% of the dose was excreted in the bile, and a partial enterohepatic cycle for the metabolites has been suggested. researchgate.net

| Species | Route of Administration | Excretion Pathway | Percentage of Dose | Time Frame | Citation |

|---|---|---|---|---|---|

| Mouse | Not Specified | Bile | 60% | 5 hours | drugbank.com |

| Mouse | Not Specified | Feces | 67% | 96 hours | drugbank.com |

| Mouse | Not Specified | Urine | 20% | 96 hours | drugbank.com |

| Rat | Intravenous | Bile | 67% | Not Specified | researchgate.net |

| Rat | Oral | Bile | 31% | Not Specified | researchgate.net |

Half-Life Determination in Preclinical Models

Compound Names

| Compound Name |

|---|

| 4'-desethyl-drotaveraldine |

| 4'-desethyl-drotaverine |

| 6-desethyl-drotaverine |

| Drotaveraldine |

| Drotaverine hydrochloride |

Advanced Drug Delivery Systems Research for Drotaverine Hydrochloride

Formulation Strategies for Enhanced Pharmacological Outcomes

Immediate Release Tablet Design and Evaluation

The primary goal for immediate-release tablets of drotaverine hydrochloride is to ensure rapid disintegration and dissolution, making the drug readily available for absorption. Research in this area has focused on the use of superdisintegrants and the wet granulation manufacturing technique. jocpr.comresearchgate.net The wet granulation method is often preferred to address potential issues with powder flow, which could lead to uneven die filling and weight variation in tablets. jocpr.com

Studies have incorporated superdisintegrants such as Crospovidone and Ac-Di-Sol to facilitate rapid tablet breakup. jocpr.com The concentration of these superdisintegrants is a critical factor; increasing their concentration has been shown to decrease the tablet's disintegration time significantly. jocpr.comresearchgate.net For instance, formulations have been developed that disintegrate in under eight minutes. jocpr.com Evaluation of these tablets involves assessing various parameters, including hardness, weight variation, friability, thickness, and disintegration time. jocpr.com Dissolution profiles are also critically analyzed, with the aim for ≥85% of the labeled drug amount to dissolve within 30 minutes. jocpr.com

To prevent potential oxidation of the active ingredient, a coating is often applied to the tablets. jocpr.comresearchgate.net This coating process is carefully managed to ensure it does not negatively impact the dissolution profile. jocpr.com

Table 1: Components and Evaluation of Drotaverine HCl Immediate Release Tablets

| Component Category | Examples of Materials Used | Purpose / Finding | Reference |

| Superdisintegrant | Ac-Di-Sol, Crospovidone | Used to achieve immediate release of the drug. Higher concentrations lead to decreased disintegration time. | jocpr.com |

| Manufacturing Method | Wet Granulation | Selected to improve powder flow properties and minimize weight variation and improper die filling. | jocpr.comresearchgate.net |

| Coating Agents | HPMC 5cps, Titanium dioxide, Di-butyl-phthalate | Applied to minimize oxidation of Drotaverine HCl. | jocpr.com |

| Evaluation Parameter | Disintegration Time | Can be reduced to under 8 minutes with optimal superdisintegrant concentration. | jocpr.com |

| Evaluation Parameter | Dissolution Rate | Unaffected by the protective coating. | jocpr.com |

Fast Dissolving and Orally Disintegrating Tablet (ODT) Formulations

Fast dissolving and orally disintegrating tablets (ODTs) are developed to disintegrate rapidly in the saliva, eliminating the need for water and potentially leading to a faster onset of action. researchgate.netnih.gov A significant challenge in formulating drotaverine hydrochloride ODTs is masking its bitter taste. japsonline.com

One effective technique for taste masking is melt granulation, which involves using polymers like Compritol 888 ATO and Precirol ATO 5. japsonline.comjapsonline.com In this method, the drug is mixed with a molten polymer, and the resulting agglomerates are then processed into granules. japsonline.com Studies have optimized drug-to-polymer ratios to achieve effective taste masking. japsonline.comjapsonline.com For example, ratios of 1:7 with Compritol and 1:5 with Precirol were found to be optimal based on taste evaluation. japsonline.com

The choice and concentration of superdisintegrants are crucial for the performance of ODTs. researchgate.netnih.gov Materials such as croscarmellose sodium, sodium starch glycolate (B3277807), and soy polysaccharides have been investigated. researchgate.netnih.govjapsonline.com Research has shown that formulations containing croscarmellose sodium can achieve disintegration times as low as 8 to 15 seconds and release over 86% of the drug within 5 minutes. researchgate.netresearchgate.net One optimized formulation, designated F10, demonstrated a rapid disintegration time of 8 seconds and 86.7% drug release within five minutes in 0.1 N HCl. researchgate.net Another study identified formulations CP9 and PF5, which released over 50% of the drug in 5 minutes and achieved 100% release in 45 and 30 minutes, respectively. japsonline.comjapsonline.com

Table 2: Research Findings on Drotaverine HCl ODT Formulations

| Formulation ID | Key Superdisintegrant / Technology | Key Finding | Reference |

| CP9 | Compritol (Melt Granulation), Croscarmellose Sodium | >50% drug release in 5 min; 100% in 45 min. | japsonline.comjapsonline.com |

| PF5 | Precirol (Melt Granulation) | >50% drug release in 5 min; 100% in 30 min. | japsonline.comjapsonline.com |

| F9 | Croscarmellose sodium, SSG, Crospovidone | Disintegration time of 15 seconds; 99.12% drug release within 15 minutes. | researchgate.net |

| F10 | Croscarmellose Sodium | Disintegration time of 8 seconds; 86.7% drug release within 5 minutes. | researchgate.net |

| D1-D5 | Soy Polysaccharides (SSP, Emcosoy®) | All formulations released >85% of the drug at 10 minutes. | nih.gov |

Mini Tablet Development

Mini tablets, which are typically 2-3 mm in diameter, offer advantages in terms of improved patient compliance and potentially enhanced bioavailability by improving solubility and dissolution rates. proquest.com Research on drotaverine hydrochloride mini tablets has explored the use of various polymers to control drug release. researchgate.net

In these studies, polymers such as gellan gum and Carbopol 940 have been used in formulations prepared by direct compression. proquest.comresearchgate.net The developed mini tablets are evaluated for a range of physicochemical properties, including weight variation, hardness, thickness, friability, and drug content. researchgate.net In-vitro dissolution studies are a key component of the evaluation. One study identified an optimized formulation, F5, which demonstrated a drug release of 97.72% over a 12-hour period, indicating successful sustained release. proquest.com These mini tablets have shown satisfactory physicochemical characteristics, meeting standard limits for pre- and post-compression parameters. researchgate.netresearchgate.net

Excipient Compatibility Studies in Novel Formulations

Ensuring the compatibility of an active pharmaceutical ingredient (API) with various excipients is a critical step in the preformulation stage of developing stable and effective dosage forms. researchgate.netwjpr.net For drotaverine hydrochloride, particularly in the context of novel formulations like ODTs, compatibility studies have been conducted to rule out potential physical and chemical interactions that could compromise the final product's quality and stability. researchgate.netwjpr.net

These studies involve creating physical mixtures of drotaverine hydrochloride with commonly used excipients. researchgate.net The excipients evaluated include diluents like mannitol (B672) and microcrystalline cellulose (B213188), and superdisintegrants such as sodium starch glycolate and croscarmellose sodium. researchgate.netwjpr.net The compatibility of these mixtures is assessed using analytical techniques like Fourier-transform infrared (FTIR) spectroscopy and by monitoring physical properties. researchgate.netwjpr.net The results from these studies have concluded that drotaverine hydrochloride is compatible with the selected excipients, showing no significant interactions. researchgate.netwjpr.net This confirmation is essential for proceeding with the development of stable ODT formulations. researchgate.net

Process Parameter Optimization in Tablet Manufacturing

Optimizing manufacturing process parameters is essential for ensuring the consistent quality and performance of the final tablet dosage form. For drotaverine hydrochloride fast dissolving tablets, research has focused on identifying and controlling critical process parameters that can affect the drug's dissolution profile. researchgate.net

Studies have identified several key parameters in the manufacturing process, including lubrication time, milling time, and blending time, as having a significant effect on tablet properties. researchgate.net Additionally, compression parameters such as compression speed and force have also been shown to influence the dissolution characteristics of drotaverine hydrochloride tablets. researchgate.net By systematically studying these variables, it is possible to define optimal ranges that lead to a robust and reproducible manufacturing process.

Granulation and Blending Parameter Influences

Granulation and blending are fundamental steps in tablet manufacturing that significantly influence the properties of the final product. The choice of granulation method, such as wet granulation or melt granulation, impacts granule characteristics. jocpr.comjapsonline.com For instance, wet granulation is employed to improve the flow properties of the powder blend. jocpr.com In the context of wet granulation for drotaverine hydrochloride, optimizing parameters like the granule size and relative humidity is crucial for achieving uniform tablet coloration and preventing decomposition. researchgate.net

The properties of the granules, which are influenced by these parameters, are evaluated for flowability using measures like the angle of repose, Carr's index, and Hausner's ratio to ensure their suitability for compression. japsonline.comresearchgate.net Blending time is another critical parameter that has been identified as affecting the dissolution of fast-dissolving drotaverine HCl tablets. researchgate.net Insufficient blending can lead to non-uniform drug distribution, while excessive blending can cause segregation of particles, both of which can negatively impact the final tablet quality.

Compression Mechanics and Dissolution Profiles

The successful formulation of advanced solid oral dosage forms for drotaverine hydrochloride is critically dependent on a thorough understanding of its compression mechanics and the resulting dissolution profiles. Research in this area focuses on how the physical properties of the powder blend and the mechanical forces of tablet manufacturing influence the final product's integrity, stability, and drug release characteristics. researchgate.netwjpr.net Studies have explored various techniques, including direct compression, wet granulation, and melt granulation, to modulate these properties for different delivery systems like orally disintegrating tablets (ODTs), mini-tablets, and floating tablets. japsonline.comjddtonline.info

A key aspect of compression mechanics involves the evaluation of pre-compression parameters of the powder or granule blend. These parameters, such as angle of repose, bulk density, tapped density, Carr's compressibility index, and the Hausner's ratio, are predictive of the powder's flowability and compressibility. ijspr.com Formulations with good flow characteristics are essential for ensuring uniform die filling during high-speed tablet manufacturing, which in turn affects the weight uniformity and content uniformity of the compressed tablets.

For instance, in the development of drotaverine HCl mini-tablets using polymers like Gellan Gum and Carbopol 940, pre-compression evaluation showed that the powder blends possessed good flow characteristics and compressibility, making them suitable for the direct compression method. Similarly, research on ODTs prepared by melt granulation involved assessing the flow properties of the prepared granules to ensure they were adequate for compression. japsonline.com

The following table summarizes typical pre-compression parameters for different drotaverine hydrochloride formulations, demonstrating the good flow and compressibility achieved with various excipients.

| Parameter | Formulation with Gellan Gum & Carbopol 940 | Formulation for ODTs japsonline.com |

| Angle of Repose (°) | Good | Excellent |

| Carr's Index (%) | Good | Excellent |

| Hausner's Ratio | Good | Excellent |

| This table is interactive. Hover over the values for more details. |

Post-compression analysis links the mechanical properties of the tablet to its dissolution behavior. Parameters such as hardness, thickness, and friability are evaluated to ensure the tablet can withstand mechanical stress during packaging and transport while still performing as designed upon administration. researchgate.net Studies show a direct correlation between manufacturing processes, such as compression force, and the final tablet's characteristics. For example, both compression speed and force have been found to have an effect on the dissolution of drotaverine HCl. researchgate.netresearchgate.net

The ultimate goal of modulating compression mechanics is to achieve a desired dissolution profile. Research into immediate-release, orally disintegrating, and sustained-release formulations of drotaverine hydrochloride highlights the diverse profiles that can be engineered.

In the development of ODTs, the aim is rapid disintegration and dissolution to ensure a quick onset of action. researchgate.net One study found that an optimized formulation using croscarmellose sodium as a superdisintegrant released 86.7% of the drug within 5 minutes. researchgate.net Another investigation into ODTs prepared with melt granules of Compritol or Precirol ATO 5 showed that an optimized formulation released over 50% of the drug in 5 minutes and 100% within 45 minutes. japsonline.com

Conversely, for sustained-release systems like floating tablets, the objective is to prolong drug release. A study on a floating drug delivery system (FDDS) using a combination of hydrophilic (HPMC) and hydrophobic (Carbopol-934P) polymers demonstrated that an optimized formulation could sustain drug release for 24 hours. rjpbcs.com Another study on floating matrix tablets using HPMC K100M and Ethyl cellulose showed a maximum drug release of 79.37% at the end of 12 hours. jddtonline.info Research on mini-tablets also demonstrated sustained release, with the best formulation releasing 97.72% of the drug over a 12-hour period.

The dissolution profiles from various research studies are detailed in the interactive table below.

| Formulation Type | Key Polymers/Excipients | Time | Cumulative Drug Release (%) |

| Orally Disintegrating Tablet (ODT) researchgate.net | Croscarmellose Sodium | 5 min | 86.7% |

| Orally Disintegrating Tablet (ODT) japsonline.com | Compritol | 45 min | 100% |

| Mini-Tablet | Gellan Gum, Carbopol 940 | 12 h | 97.72% |

| Floating Tablet (FDDS) rjpbcs.com | HPMC, Carbopol-934P | 24 h | 98.74% |

| Floating Matrix Tablet jddtonline.info | HPMC K100M, Ethyl Cellulose | 12 h | 79.37% |

| This table is interactive. Click on a row to highlight the formulation type. |

These findings illustrate that by carefully selecting excipients and controlling manufacturing parameters, the compression mechanics of drotaverine hydrochloride can be precisely managed to produce tablets with tailored dissolution profiles, suitable for a wide range of advanced drug delivery applications. jocpr.com

Environmental and Biodegradation Studies of Drotaverine Hydrochloride

Biodegradation Pathways of Drotaverine Hydrochloride

Research into the environmental persistence of drotaverine hydrochloride has led to studies on its breakdown by microorganisms. Specific bacterial strains have demonstrated the ability to metabolize this complex molecule, offering a potential route for its removal from contaminated ecosystems.

The bacterial strain Rhodococcus rhodochrous IEGM 608 has been identified as capable of degrading drotaverine hydrochloride. researchgate.netnih.gov In laboratory settings, experiments conducted under aerobic conditions showed that R. rhodochrous can utilize drotaverine as a substrate. researchgate.netnih.gov The efficiency of this biodegradation was significantly influenced by the experimental conditions.

When using free cells of R. rhodochrous pre-grown with isoquinoline (B145761), a removal efficiency of over 80% was achieved after 25 days from an initial drotaverine concentration of 200 mg/L, particularly in the presence of glucose as a co-metabolite. researchgate.netnih.gov The process was notably enhanced by immobilizing the bacterial cells on a solid carrier like hydrophobized sawdust. researchgate.netnih.gov Immobilization accelerated the degradation, with the most significant loss of the compound occurring within the first 5 days of fermentation. researchgate.netnih.govresearchgate.net This enhancement is attributed to the increased metabolic activity and resilience of immobilized microorganisms compared to free-floating cells. researchgate.net

Table 1: Research Findings on Drotaverine Hydrochloride Biodegradation by Rhodococcus rhodochrous IEGM 608

| Parameter | Condition | Finding | Citation |

|---|---|---|---|

| Microorganism | - | Rhodococcus rhodochrous IEGM 608 | researchgate.netnih.gov |

| Initial Concentration | Free Cells | 200 mg/L | researchgate.netnih.gov |

| Removal Efficiency | Free Cells (with glucose, after 25 days) | > 80% | researchgate.netnih.gov |

| Immobilized Cells | Enhanced biodegradation, with the most marked loss in the first 5 days. | researchgate.netnih.govresearchgate.net | |

| Optimal Conditions | - | Aerobic, with an additional carbon source (e.g., glucose) promoting co-metabolism. | researchgate.netnih.govgoogle.com |

To understand the metabolic pathway of drotaverine hydrochloride degradation by Rhodococcus rhodochrous IEGM 608, the resulting transformation products were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov The analysis identified several key metabolites that provide clues to the breakdown process.

The major biodegradation products detected in the culture medium were 3,4-diethoxybenzoic acid, 3,4-diethoxybenzaldehyde, and 3,4-diethoxybenzoic acid ethyl ester. researchgate.netnih.gov These compounds were present in the medium until the parent drotaverine molecule was completely consumed. researchgate.netnih.gov Based on the identification of these major and other minor metabolites, putative biodegradation pathways have been proposed. researchgate.netnih.gov Another study also noted the formation of stable metabolites, including derivatives of 3,4-dihydroxybenzoic acid (protocatechuic acid). google.com

Table 2: Identified Biodegradation Products of Drotaverine Hydrochloride

| Metabolite Name | Chemical Class | Method of Detection | Citation |

|---|---|---|---|

| 3,4-diethoxybenzoic acid | Aromatic Acid | GC-MS | researchgate.netnih.gov |

| 3,4-diethoxybenzaldehyde | Aromatic Aldehyde | GC-MS | researchgate.netnih.gov |

| 3,4-diethoxybenzoic acid ethyl ester | Aromatic Ester | GC-MS | researchgate.netnih.gov |

| Derivatives of 3,4-dihydroxybenzoic acid | Aromatic Acid Derivatives | Not Specified | google.com |

Ecological Implications and Bioremediation Potential

The findings from these biodegradation studies have significant ecological implications, highlighting a potential nature-based solution for mitigating pharmaceutical pollution.

The demonstrated ability of Rhodococcus rhodochrous to effectively degrade drotaverine hydrochloride underscores its potential for use in bioremediation technologies. researchgate.netnih.gov Bacteria from the genus Rhodococcus are noted for their dominant position in polluted ecosystems and are considered active agents with a high capacity for transforming and degrading pharmaceutical compounds. frontiersin.org The inefficiency of conventional wastewater treatment plants in removing many pharmaceutical residues makes microbial degradation a critical area of research. scispace.com The successful biodegradation of drotaverine suggests that strains like R. rhodochrous IEGM 608 could be developed as a component in wastewater treatment systems or for the decontamination of polluted soil and water bodies. google.comeco-vector.com

The research on drotaverine degradation contributes to a broader understanding of the metabolic versatility of Rhodococcus bacteria. researchgate.netnih.gov This genus is well-known for its exceptional ability to degrade a wide array of xenobiotics—compounds foreign to a biological system. frontiersin.orgnih.gov Their metabolic machinery includes a variety of powerful enzymes, such as mono- and dioxygenases, which can activate and break down chemically stable and recalcitrant compounds. nih.govbeilstein-journals.org

Rhodococcus species have been shown to degrade pesticides, hydrocarbons, and other difficult-to-degrade pharmaceuticals like carbamazepine and sulfamethoxazole. frontiersin.orgscispace.comresearchgate.net Therefore, the successful degradation of drotaverine, a benzylisoquinoline derivative, expands the known substrate range for these microorganisms and reinforces their importance as a promising tool for environmental biotechnology and the bioremediation of diverse organic pollutants. researchgate.netnih.govfrontiersin.org

Emerging Research Areas and Future Directions for Drotaverine Hydrochloride

Exploration of Novel Therapeutic Indications

Recent pharmacological research has identified drotaverine hydrochloride as a candidate for several new therapeutic applications beyond its established use as an antispasmodic. nih.gov These emerging areas include benign prostatic hyperplasia (BPH), and viral infections such as those caused by parainfluenza and avian influenza viruses. nih.gov

Benign Prostatic Hyperplasia (BPH): The smooth muscle relaxing properties of drotaverine are being investigated for the management of lower urinary tract symptoms associated with BPH. The condition involves the non-cancerous enlargement of the prostate gland, which can obstruct urine flow. Drotaverine's ability to relax the smooth muscles of the bladder and prostate may help alleviate these symptoms.

Parainfluenza and Avian Influenza Viruses: Drotaverine has gained attention for its potential role in the treatment of infections caused by parainfluenza and avian influenza viruses. nih.gov The exact mechanism for this potential antiviral application is an area of active investigation, moving beyond the compound's traditional spasmolytic profile.

| Potential Indication | Rationale for Exploration | Supporting Evidence Level |

|---|---|---|

| Benign Prostatic Hyperplasia (BPH) | Smooth muscle relaxation of the prostate and bladder neck | Preclinical and early-stage clinical interest nih.gov |

| Parainfluenza Virus Infection | Novel antiviral mechanisms under investigation | Emerging research interest nih.gov |

| Avian Influenza Virus Infection | Novel antiviral mechanisms under investigation | Emerging research interest nih.gov |

Structure-Activity Relationship (SAR) Studies for Novel Drotaverine Derivatives

Structure-Activity Relationship (SAR) is a critical field in medicinal chemistry that examines how the chemical structure of a molecule influences its biological activity. For drotaverine, SAR studies are essential for designing novel derivatives with enhanced efficacy, selectivity, or improved pharmacokinetic properties.

Drotaverine is structurally related to papaverine (B1678415) but exhibits more potent antispasmodic activity. drugbank.com This difference highlights the importance of specific structural features for its pharmacological effect. SAR studies on drotaverine derivatives would systematically modify its core benzylisoquinoline structure to identify key pharmacophores—the essential molecular features responsible for its interaction with the PDE4 enzyme. The objectives of such studies would include:

Enhancing Potency: Modifying functional groups on the isoquinoline (B145761) or benzylidene moieties to increase the inhibitory effect on PDE4.

Improving Selectivity: Altering the structure to minimize interactions with other phosphodiesterase subtypes or receptors, potentially reducing side effects.

Optimizing Pharmacokinetics: Making chemical changes to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

By correlating these structural modifications with changes in biological activity, researchers can develop a predictive model to guide the synthesis of new, more effective drotaverine-based therapeutic agents.

Advanced Modeling and Simulation in Drotaverine Hydrochloride Research

Computational modeling and simulation are increasingly vital tools in modern drug development, allowing researchers to predict and analyze a drug's behavior, thereby streamlining the research process. mdpi.comnih.gov In the context of drotaverine hydrochloride research, these techniques are applied at both the molecular and physiological levels.

Molecular Dynamics (MD) Simulations: At the molecular level, MD simulations can be used to study the interaction between drotaverine and its target, the PDE4 enzyme. A 2024 study utilized MD simulations to analyze the stability of the complex formed between drotaverine hydrochloride and a bacterial protein, demonstrating how these computational methods can elucidate drug-target interactions in a dynamic environment. rsc.org Such simulations can reveal the specific binding modes and the key amino acid residues involved, providing insights for the rational design of more potent derivatives.

Pharmacokinetic Modeling: At the physiological level, simulation software is used to predict the in vivo bioavailability and pharmacokinetic profile of different drotaverine formulations. For instance, the GastroPlus™ simulator software was used in the development of a novel drotaverine hydrochloride composition to model and compare its predicted bioavailability against an existing tablet formulation. google.com This type of modeling helps in optimizing drug delivery systems and predicting how new formulations will perform in the body before conducting clinical trials. google.com

| Modeling Type | Application | Example/Potential Use |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Investigating drug-target interactions at the atomic level | Analyzing the stability and binding of drotaverine to the PDE4 active site rsc.org |

| Pharmacokinetic (PK) Simulation | Predicting absorption, distribution, metabolism, and excretion (ADME) | Using software like GastroPlus™ to model the bioavailability of new oral formulations google.com |

Synergistic Interactions with Other Pharmacological Agents (e.g., 5-HT4 agonists)

Investigating the synergistic effects of drotaverine with other drugs can open new therapeutic avenues and enhance treatment efficacy. One area of interest is its potential interaction with 5-hydroxytryptamine receptor 4 (5-HT4) agonists.